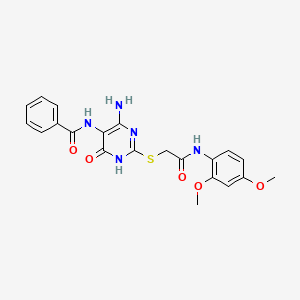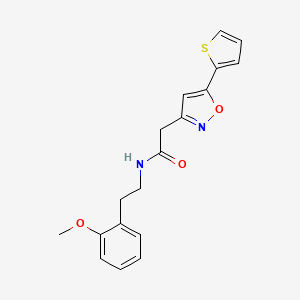![molecular formula C10H17NO3S B2764411 N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide CAS No. 2361655-63-0](/img/structure/B2764411.png)
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide, commonly referred to as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MTDP belongs to the family of thiazolidinedione compounds, which are known for their anti-diabetic and anti-inflammatory effects. In
作用機序
The mechanism of action of MTDP is not fully understood, but studies have shown that it acts as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, MTDP can improve glucose uptake and insulin sensitivity, as well as reduce inflammation.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects. Studies have shown that MTDP can improve glucose metabolism and insulin sensitivity, reduce inflammation, and inhibit the proliferation of cancer cells. Additionally, MTDP has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
MTDP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, there are also limitations to using MTDP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on MTDP. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for diabetes and cancer. Additionally, research could focus on optimizing the synthesis of MTDP to improve its yield and purity. Finally, research could explore the potential of MTDP for other therapeutic applications, such as neurodegenerative diseases and cardiovascular disease.
In conclusion, MTDP is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for future research and development. Further research is needed to fully understand its mechanism of action and optimize its synthesis for use in therapeutic applications.
合成法
MTDP can be synthesized through a multi-step process that involves the reaction of 2-bromo-N-methylacetamide with potassium thioacetate, followed by the reaction with acrolein. The final product is obtained through the reaction of the intermediate product with dimethyl sulfate. The synthesis of MTDP is relatively straightforward and can be carried out in a laboratory setting with ease.
科学的研究の応用
MTDP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that MTDP has anti-inflammatory, anti-tumor, and anti-diabetic effects. MTDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MTDP has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
特性
IUPAC Name |
N-[(4-methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-9(12)11-8-10(2)4-6-15(13,14)7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLILKQWAJEPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
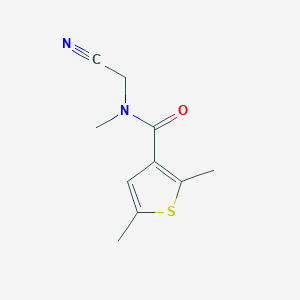
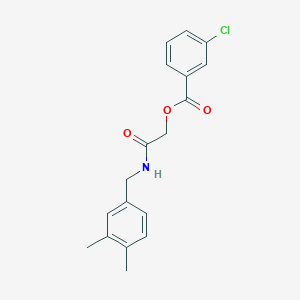
![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)
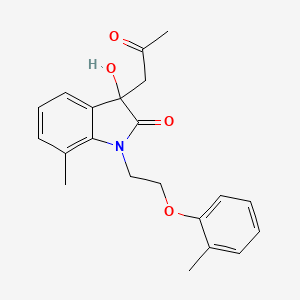
![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
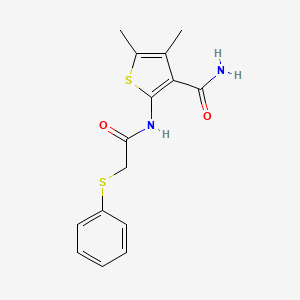
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
